![molecular formula C17H20ClNO B1385523 N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline CAS No. 1040685-80-0](/img/structure/B1385523.png)
N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is a chemical compound with the molecular formula C17H20ClNO and a molecular weight of 289.80 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a chlorophenyl group and an ethoxyaniline moiety .
Métodos De Preparación
The synthesis of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline typically involves the reaction of 2-chlorophenylpropylamine with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Aplicaciones Científicas De Investigación
N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. The compound’s unique structure allows it to interact with various biological targets, making it valuable for research in drug discovery and development .
Mecanismo De Acción
The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline involves its interaction with specific molecular targets in the body. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The exact molecular targets and pathways may vary, but the compound’s ability to modulate protein function is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline can be compared with other similar compounds, such as N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline. Both compounds share a similar core structure but differ in their substituents, which can lead to differences in their chemical properties and biological activities. The presence of the ethoxy group in this compound makes it unique and may contribute to its specific interactions and effects .
Propiedades
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]-3-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-20-16-10-5-9-15(13-16)19-12-6-8-14-7-3-4-11-17(14)18/h3-5,7,9-11,13,19H,2,6,8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBNPGLZYQNRTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
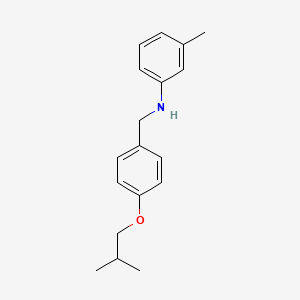
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385446.png)
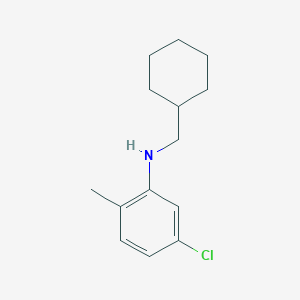
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
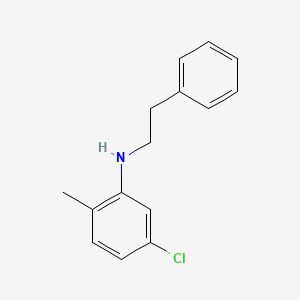
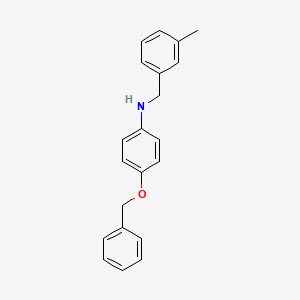
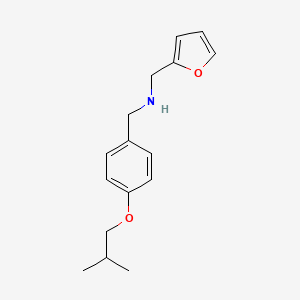
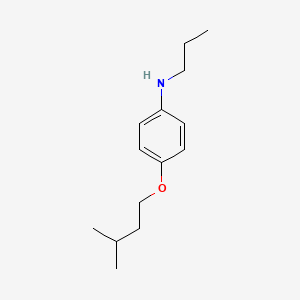
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
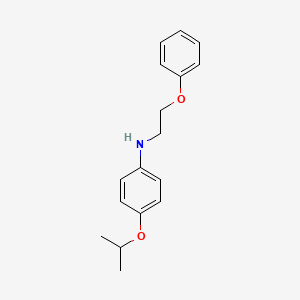
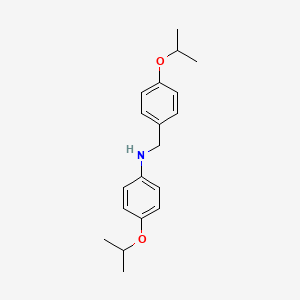
![N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline](/img/structure/B1385460.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
